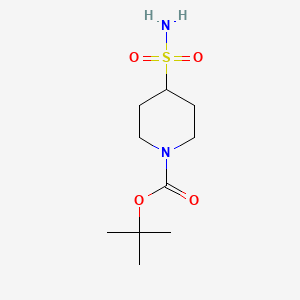

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate

Descripción

The exact mass of the compound Tert-butyl 4-sulfamoylpiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 4-sulfamoylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-sulfamoylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 4-sulfamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKMBLJEIZMDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415929-10-0 | |

| Record name | tert-butyl 4-sulfamoylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: Spectroscopic Characterization of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate

The following technical monograph provides a comprehensive spectroscopic and experimental profile for Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS 1415929-10-0). This guide is structured for medicinal chemists and analytical scientists requiring rigorous characterization data and synthesis protocols.

Executive Summary & Compound Identity

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate is a critical piperidine building block used in the synthesis of sulfonamide-based therapeutics, including autotaxin inhibitors and protein degraders (PROTACs).[1] Its structural core consists of a piperidine ring protected at the nitrogen (N1) with a tert-butyloxycarbonyl (Boc) group and functionalized at the C4 position with a primary sulfonamide moiety.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | tert-butyl 4-sulfamoylpiperidine-1-carboxylate |

| CAS Number | 1415929-10-0 |

| Molecular Formula | C₁₀H₂₀N₂O₄S |

| Molecular Weight | 264.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| Precursor | tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 782501-25-1) |

Synthesis & Experimental Workflow

The generation of high-purity spectroscopic data relies on a controlled synthesis. The standard protocol involves the ammonolysis of the corresponding sulfonyl chloride.

Synthesis Protocol (Ammonolysis)

Reaction Logic: The sulfonyl chloride is highly electrophilic. Using aqueous ammonia (NH₄OH) or ammonia in dioxane converts the chloride to the sulfonamide. The Boc group is stable under these basic conditions.

Step-by-Step Methodology:

-

Preparation: Dissolve tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) or THF. Cool to 0°C under N₂ atmosphere.

-

Ammonolysis: Slowly add a solution of 0.5 M Ammonia in 1,4-dioxane (3.0 eq) or 28% aqueous NH₄OH. Note: Aqueous ammonia requires vigorous stirring to overcome phase transfer limitations.

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.

-

Work-up: Dilute with DCM. Wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.[2]

-

Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes) to yield the white solid.

Synthesis Logic Diagram

Caption: Nucleophilic substitution pathway converting the sulfonyl chloride precursor to the target sulfonamide.

Spectroscopic Analysis (NMR, MS, IR)[3]

Nuclear Magnetic Resonance (NMR)

NMR data is the primary validation tool. The Boc group provides a strong diagnostic singlet, while the piperidine ring shows characteristic splitting patterns due to the chair conformation.

¹H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to clearly resolve the exchangeable sulfonamide protons (-SO₂NH₂), which often broaden or disappear in chloroform.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 6.78 | Singlet (br) | 2H | -SO₂NH ₂ | Exchangeable sulfonamide protons. |

| 4.05 | Broad Doublet | 2H | Pip-H2/6 (eq) | Protons adjacent to N-Boc (deshielded/anisotropic). |

| 3.05 | Triplet of triplets | 1H | Pip-H4 | Methine proton alpha to sulfonyl group (J ≈ 11.5, 3.5 Hz). |

| 2.75 | Broad Triplet | 2H | Pip-H2/6 (ax) | Axial protons adjacent to N-Boc. |

| 1.95 | Doublet (br) | 2H | Pip-H3/5 (eq) | Equatorial protons beta to Nitrogen. |

| 1.45 | Singlet | 9H | Boc (-C(CH ₃)₃) | Characteristic tert-butyl singlet. |

| 1.40 - 1.55 | Multiplet | 2H | Pip-H3/5 (ax) | Axial protons beta to Nitrogen (overlaps with Boc). |

¹³C NMR (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Note |

| 153.8 | C=O (Boc) | Carbamate carbonyl. |

| 78.9 | C -Me₃ | Quaternary carbon of tert-butyl group. |

| 60.2 | Pip-C4 | Methine carbon attached to sulfur (deshielded). |

| 42.8 | Pip-C2/6 | Methylene carbons adjacent to Nitrogen. |

| 28.1 | -C(C H₃)₃ | Methyl carbons of Boc group (intense signal). |

| 24.8 | Pip-C3/5 | Methylene carbons beta to Nitrogen. |

Mass Spectrometry (MS)

Analysis is typically performed using Electrospray Ionization (ESI) in Positive Mode. The Boc group is acid-labile and may fragment during ionization if the source is too hot or acidic.

Method: LC-MS (ESI+)

-

Mobile Phase: H₂O/Acetonitrile (0.1% Formic Acid).

| Ion (m/z) | Identity | Interpretation |

| 287.1 | [M+Na]⁺ | Sodium adduct (Dominant species in neutral ESI). |

| 265.1 | [M+H]⁺ | Protonated molecular ion (Often weak due to Boc lability). |

| 209.1 | [M - tBu + H]⁺ | Loss of tert-butyl group (Isobutene). |

| 165.1 | [M - Boc + H]⁺ | Complete loss of Boc group (Piperidine-4-sulfonamide core). |

Infrared Spectroscopy (FT-IR)

IR confirms the presence of the sulfonamide and carbamate functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350, 3260 | N-H Stretch | Primary Sulfonamide (-SO₂NH₂). |

| 2975 | C-H Stretch | Aliphatic (Boc methyls). |

| 1685 | C=O Stretch | Carbamate (Boc) Carbonyl. |

| 1325 | S=O Asym Stretch | Sulfonamide. |

| 1155 | S=O Sym Stretch | Sulfonamide.[3][4] |

MS Fragmentation Pathway

Understanding the fragmentation helps in confirming the structure during QC. The primary pathway involves the sequential loss of the Boc protecting group.

Caption: ESI+ fragmentation pathway showing the sequential degradation of the Boc group.

Quality Control & Troubleshooting

When analyzing this compound, researchers should be aware of common impurities:

-

Piperidine-4-sulfonamide (m/z 165): Result of Boc deprotection (acidic traces in solvent or aging). Check via TLC (ninhydrin stain active).

-

Sulfonic Acid Derivative: Hydrolysis of the sulfonyl chloride precursor instead of ammonolysis. Appears as a broad smear in NMR or very acidic peak in LC-MS.

References

-

Preparation of Sulfonamides: Patent CN107922412B. Bicyclic compounds as ATX inhibitors. (2018).

-

Precursor Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 11562879, tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.

-

Commercial Availability & Data: Enamine Store. Tert-butyl 4-sulfamoylpiperidine-1-carboxylate.[1][5][6]

Sources

- 1. tert-butyl 4-sulfamoylpiperidine-1-carboxylate | 1415929-10-0 [amp.chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tert-butyl 4-sulfamoylpiperidine-1-carboxylate [myskinrecipes.com]

- 6. tert-butyl 4-sulfamoylpiperidine-1-carboxylate [myskinrecipes.com]

"Tert-butyl 4-sulfamoylpiperidine-1-carboxylate" stability and storage conditions

Technical Guide: Stability and Storage of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate

Executive Summary & Chemical Identity

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate is a critical intermediate in medicinal chemistry, widely utilized as a scaffold for synthesizing sulfonamide-based bioactive molecules, particularly inhibitors targeting carbonic anhydrases and various G-protein coupled receptors (GPCRs).[1]

While the sulfonamide moiety confers robust chemical stability under neutral conditions, the tert-butoxycarbonyl (Boc) protecting group introduces specific vulnerabilities to acidic environments and thermal stress.[1] This guide defines the degradation mechanisms and establishes a self-validating storage protocol to ensure compound integrity during drug development workflows.

| Property | Specification |

| Chemical Name | Tert-butyl 4-sulfamoylpiperidine-1-carboxylate |

| CAS Number | 1415929-10-0 |

| Molecular Formula | C₁₀H₂₀N₂O₄S |

| Molecular Weight | 264.34 g/mol |

| Functional Groups | Secondary Sulfonamide (-SO₂NH₂), Carbamate (N-Boc) |

| Physical State | White to off-white solid |

Physicochemical Stability Profile

To design an effective storage protocol, one must understand the causality of degradation. This compound possesses a "dual-personality" stability profile: a robust sulfonamide core and a labile carbamate tail.[1]

The Boc-Group Lability (The Primary Risk)

The tert-butyl carbamate (Boc) group is the primary failure point.[1] It is designed to be acid-labile, cleaving under acidic conditions (e.g., TFA, HCl) to release the free amine.[1]

-

Mechanism: Protonation of the carbonyl oxygen or the tert-butyl oxygen leads to the elimination of the tert-butyl cation (which forms isobutylene) and decarboxylation (release of CO₂).[1]

-

Storage Implication: Even trace acidity from degrading solvents (like chloroform) or atmospheric moisture (forming carbonic acid) can catalyze slow deprotection over months.[1]

Sulfonamide Stability

The primary sulfonamide group (-SO₂NH₂) is chemically robust.[1] It resists hydrolysis in typical storage environments and is stable against oxidation.[2] However, it is a weak acid (

Thermal Instability

While stable at room temperature for short durations, Boc-protected amines undergo thermal decomposition at elevated temperatures (

Degradation Pathways & Visualization

The following diagram illustrates the critical degradation pathways that dictate our storage logic.

Figure 1: Primary degradation pathways.[1] The Boc group is susceptible to acid-catalyzed hydrolysis and thermal elimination.[1]

Validated Storage Protocols

This protocol is designed to be self-validating. If the compound appearance changes (e.g., gas pressure buildup, texture change to sticky gum), the protocol has been breached.

Solid State Storage (Recommended)[1]

| Parameter | Condition | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrests thermal elimination of isobutylene; slows kinetic hydrolysis rates.[1] |

| Atmosphere | Inert Gas (Argon/N₂) | Prevents atmospheric moisture absorption which could protonate the Boc group.[1] |

| Container | Amber Glass Vial | Protects against UV-induced radical formation (though low risk, standard for sulfonamides).[1] |

| Closure | PTFE-lined Cap | Ensures an airtight seal to maintain the inert atmosphere; prevents solvent ingress.[1] |

Protocol:

-

Dry the compound thoroughly under high vacuum to remove residual solvents (which can act as proton sources).[1]

-

Flush the vial with Argon or Nitrogen gas.[1]

-

Seal tightly with a PTFE-lined cap and Parafilm.[1]

-

Store in a dedicated freezer at -20°C.

Solution Storage (Short-Term Only)

-

Solvent Choice: Anhydrous DMSO or DMF are preferred.[1] Avoid Chloroform (

) or DCM for long-term storage, as these can become acidic over time (forming HCl), rapidly deprotecting the Boc group.[1] -

Duration: Maximum 1 week at 4°C.

Quality Control & Re-Validation

Before using the compound in critical assays, verify its integrity using the following checks.

Visual Inspection[1][3]

-

Pass: Free-flowing white powder.[1]

-

Fail: Clumping, "wet" appearance, or pressure release upon opening (indicates isobutylene gas formation).

Analytical Verification

-

¹H NMR (DMSO-d₆):

-

LC-MS:

Handling & Safety (SDS Summary)

-

PPE: Wear nitrile gloves and safety glasses.[1] Sulfonamides can cause hypersensitivity in some individuals (sulfa allergy).[1]

-

Spill: Sweep up solid spills; do not generate dust.[1][4][5][6]

-

First Aid: In case of contact, wash with soap and water.[6] If inhaled, move to fresh air.[4]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21906090 (Related Sulfanyl Derivative) & General Boc Chemistry.[1] PubChem. Available at: [Link][1]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability mechanisms).

-

MySkinRecipes. Product Data: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate.[1][7] Available at: [Link]

Sources

- 1. tert-Butyl 4-sulfanylpiperidine-1-carboxylate | C10H19NO2S | CID 21906090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chempoint.com [chempoint.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tert-butyl 4-sulfamoylpiperidine-1-carboxylate [myskinrecipes.com]

Strategic Utilization of the Boc Group in Piperidine Pharmacophore Synthesis

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary: Beyond Simple Protection

In the architecture of drug discovery, the piperidine ring is a "privileged structure," serving as the core scaffold for blockbuster drugs like fentanyl, donepezil, and ritalin. However, the secondary amine's nucleophilicity and basicity pose significant synthetic challenges, often leading to catalyst poisoning or unwanted N-alkylation.

The tert-butyloxycarbonyl (Boc) group is not merely a "cap" for nitrogen; it is a strategic handle . It serves three distinct, high-value roles in piperidine synthesis:

-

The Shield: Steric bulk and electronic deactivation preventing N-oxidation and catalyst coordination.

-

The Director: Leveraging the Complex Induced Proximity Effect (CIPE) to enable regiospecific

-lithiation and C-H functionalization. -

The Orthogonal Switch: Stability against basic/nucleophilic conditions (e.g., Grignard, LDA) allowing for base-mediated ring functionalization before acidic "release."

The Fortress: Thermodynamic Installation & Stability Profile

Mechanistic Installation

The installation of Boc is driven by the entropy of gas evolution (

Standardized Protocol: High-Yield N-Boc Protection

-

Reagents: Piperidine derivative (1.0 eq),

(1.1 eq), -

Solvent: DCM or THF (0.5 M).

-

Procedure:

-

Dissolve amine in DCM; cool to

. -

Add

followed by DMAP. -

Add

solution dropwise (control exotherm). -

Warm to RT. Evolution of

indicates reaction progress. -

Validation: TLC (ninhydrin stain inactive) or

NMR (appearance of ~1.45 ppm singlet).

-

Stability Matrix (Orthogonality)

The utility of Boc lies in what it resists.

| Reagent Class | Specific Reagents | Stability | Strategic Implication |

| Strong Bases | LDA, n-BuLi, KHMDS | Stable | Allows |

| Nucleophiles | Grignard, Hydrazine | Stable | Compatible with ketone additions/reductions. |

| Reductants | Stable | Allows ketone/ester reduction on the ring. | |

| Oxidants | Jones Reagent, | Stable | Compatible with side-chain oxidation.[1] |

| Acids | TFA, HCl, Lewis Acids | Unstable | Triggers deprotection (The "Release"). |

The Weapon: Directed Functionalization (CIPE)

The most sophisticated application of N-Boc piperidine is Beak’s

Mechanism of Directed -Lithiation

Unlike pyrrolidine, piperidine lithiation is slower and prone to side reactions due to ring conformational flexibility.[1] The lithium coordinates to the Boc oxygen, pre-organizing the base for deprotonation.

Caption: The Complex Induced Proximity Effect (CIPE) mechanism enabling regiospecific

Protocol: -Lithiation of N-Boc Piperidine

Critical Note: Temperature control is paramount. Above

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Solvent: Anhydrous

(preferred over THF for selectivity). -

Reagents: N-Boc Piperidine (1.0 eq), TMEDA (1.2 eq).

-

Lithiation:

-

Cool to

. -

Add s-BuLi (1.2 eq) dropwise.[1]

-

Stir for 1-2 hours (formation of lithio-species).

-

-

Trapping: Add electrophile (e.g., DMF, alkyl halide) slowly.

-

Quench: Add MeOH or saturated

at

The Release: Scavenger-Assisted Deprotection

Removing the Boc group is an acid-catalyzed cleavage yielding the amine salt,

The Danger: The generated

The Solution: Use a "Scavenger Cocktail" to trap the cation.[2]

Deprotection Mechanism & Scavenging

Caption: Acidic deprotection pathway highlighting the critical role of scavengers in neutralizing the tert-butyl cation.[1]

High-Fidelity Deprotection Protocol

-

Reagent Cocktail: TFA : DCM : Triisopropylsilane (TIS) (50 : 45 : 5).

-

Note: TIS is the scavenger.[2]

-

-

Procedure:

Troubleshooting: The Rotamer Trap

Observation: You take an NMR of your pure N-Boc piperidine, but the peaks are broad or doubled. You suspect impurities. Reality: N-Boc piperidines exhibit restricted rotation around the N-C(O) bond. This creates two rotamers visible on the NMR timescale at room temperature.

-

Diagnosis: Run the NMR at elevated temperature (

). The peaks should coalesce into sharp singlets/multiplets. Do not discard the product.

References

-

Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain.[1] Tetrahedron, 58(14), 2701-2724.[1] Link

-

Beak, P., & Lee, W. K. (1989). ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Lithioamine synthetic equivalents: The t-Boc group as an activator.[1][4] Tetrahedron Letters, 30(10), 1197-1200.[1] Link -

Bailey, W. F., & Beak, P. (2002). An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 1889-1896. Link

-

Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis: Scavengers.[2] International Journal of Peptide and Protein Research, 12(5), 258-268.[1] Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][5] Link

Sources

Step-by-step synthesis of "Tert-butyl 4-sulfamoylpiperidine-1-carboxylate"

An In-Depth Guide to the Synthesis of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate

Authored by: A Senior Application Scientist

This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 4-sulfamoylpiperidine-1-carboxylate, a key building block in contemporary medicinal chemistry and drug development. The narrative is designed for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: Significance and Synthetic Strategy

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate is a valuable bifunctional molecule. It incorporates a piperidine scaffold, a common motif in many pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and features a primary sulfamide (sulfamoyl) group. The Boc group provides a stable yet easily removable protecting group for the piperidine nitrogen, allowing for selective reactions at other sites.[1][2] The sulfamide moiety is a critical pharmacophore found in a range of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs.

Our synthetic strategy is a robust two-stage process. It begins with the synthesis of the key intermediate, tert-butyl 4-aminopiperidine-1-carboxylate, from a commercially available starting material. This is followed by the sulfamoylation of the primary amine to yield the final product. This approach is selected for its reliability, scalability, and use of well-established chemical transformations.

Overall Synthetic Scheme

The synthesis proceeds through two major transformations: 1) Boc-protection and Hofmann rearrangement to form the key amine intermediate, and 2) Sulfamoylation to install the desired functional group.

Figure 1: Overall reaction pathway for the synthesis.

Part 1: Synthesis of Intermediate: Tert-butyl 4-aminopiperidine-1-carboxylate

This stage involves two sequential reactions starting from 4-piperidinecarboxamide. The first step is the protection of the secondary amine of the piperidine ring with a Boc group, followed by a Hofmann rearrangement of the amide to yield the primary amine.

Step 1.1: Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Principle: The nucleophilic secondary amine of the piperidine ring is acylated using di-tert-butyl dicarbonate ((Boc)₂O).[3][4] Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the carbonic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve the reactants.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 4-Piperidinecarboxamide | 128.17 | 10.0 g | 78.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 18.7 g | 85.8 |

| Triethylamine (TEA) | 101.19 | 11.9 mL (8.68 g) | 85.8 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidinecarboxamide (10.0 g, 78.0 mmol) and dissolve it in dichloromethane (200 mL).

-

Add triethylamine (11.9 mL, 85.8 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (18.7 g, 85.8 mmol) in 50 mL of DCM dropwise over 30 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield tert-butyl 4-carbamoylpiperidine-1-carboxylate as a white solid.

Step 1.2: Synthesis of Tert-butyl 4-aminopiperidine-1-carboxylate via Hofmann Rearrangement

Principle: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][5] In this step, an aqueous solution of sodium hydroxide and bromine generates sodium hypobromite in situ. This reagent reacts with the amide to initiate the rearrangement, ultimately liberating the primary amine. This method is advantageous as it avoids the use of more hazardous reagents sometimes employed in other routes to this intermediate.[6]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | 228.29 | 10.0 g | 43.8 |

| Sodium Hydroxide (NaOH) | 40.00 | 10.5 g | 262.5 |

| Bromine (Br₂) | 159.81 | 2.5 mL (7.7 g) | 48.2 |

| Deionized Water | - | 100 mL | - |

| Dichloromethane (DCM) | - | 150 mL | - |

Protocol:

-

Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

In a 250 mL three-neck flask equipped with a dropping funnel, condenser, and magnetic stir bar, prepare a solution of sodium hydroxide (10.5 g, 262.5 mmol) in deionized water (100 mL) and cool to 0 °C.

-

Slowly add bromine (2.5 mL, 48.2 mmol) dropwise to the cold NaOH solution while stirring vigorously. Maintain the temperature below 10 °C.

-

Once the bromine addition is complete, add the solid tert-butyl 4-carbamoylpiperidine-1-carboxylate (10.0 g, 43.8 mmol) portion-wise to the freshly prepared hypobromite solution.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate. The product is often obtained as a low-melting solid or waxy oil and can be used in the next step without further purification if purity is sufficient.[7]

Part 2: Synthesis of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate

Principle: This step involves the nucleophilic attack of the primary amine onto the electrophilic sulfur atom of a sulfamoylating agent.[8] While sulfamoyl chloride is a common reagent, it can be unstable. An alternative and effective method involves reacting the amine with chlorosulfonyl isocyanate followed by hydrolysis, or more directly with sulfamide in the presence of a base. For this protocol, we will detail the reaction with sulfamoyl chloride, which can be generated in situ or used from a commercial source if available, in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[9][10]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| Tert-butyl 4-aminopiperidine-1-carboxylate | 200.28 | 5.0 g | 25.0 |

| Sulfamoyl chloride (H₂NSO₂Cl) | 115.53 | 3.16 g | 27.5 |

| Pyridine | 79.10 | 4.0 mL (50.0 mmol) | 50.0 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |

| Saturated aq. NaHCO₃ | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Protocol:

-

In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (5.0 g, 25.0 mmol) in anhydrous dichloromethane (100 mL).

-

Add pyridine (4.0 mL, 50.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add the sulfamoyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture again to 0 °C and cautiously quench by adding 1 M HCl (50 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (1 x 25 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford tert-butyl 4-sulfamoylpiperidine-1-carboxylate as a white solid.[11]

Characterization and Data

Expected Yield and Physical Properties

| Compound | Stage | Theoretical Yield (g) | Typical Yield (%) | Physical Appearance |

| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | Part 1.1 | 17.8 | 85-95% | White Solid |

| Tert-butyl 4-aminopiperidine-1-carboxylate | Part 1.2 | 8.77 | 70-85% | White to Off-White Low-Melting Solid |

| Tert-butyl 4-sulfamoylpiperidine-1-carboxylate | Part 2 | 6.99 | 60-75% | White Solid |

Analytical Data for Final Product (C₁₀H₂₀N₂O₄S):

-

Molecular Weight: 264.34 g/mol [11]

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include the tert-butyl protons (~1.45 ppm, s, 9H), piperidine ring protons (multiplets between 1.2-4.2 ppm), and the sulfamoyl -NH₂ protons (a broad singlet).

-

¹³C NMR (100 MHz, CDCl₃): Expected signals for the Boc group carbons (~28.4, 79.5 ppm), and piperidine ring carbons.

-

Mass Spectrometry (ESI+): m/z = 265.1 [M+H]⁺.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow diagram.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[12][13]

-

Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Avoid inhalation and contact with skin.

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizer. Causes severe burns upon contact. Handle with extreme care using appropriate gloves and face shield.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. It has a strong, unpleasant odor.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

-

Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

- CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

(PDF) tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. ResearchGate. [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Mechatronics, Mechanical Engineering and Electrical Engineering. [Link]

-

Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Medium. [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

1-Boc-4-AP. Wikipedia. [Link]

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Medium. [Link]

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

-

tert-Butyl 4-formylpiperidine-1-carboxylate. PubChem. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

-

Sulfamate synthesis by sulfamoylation. Organic Chemistry Portal. [Link]

-

Sulfamide synthesis by amination. Organic Chemistry Portal. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

-

Reactions of Amines. Chemistry LibreTexts. [Link]

-

Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. [Link]

-

4-CHLOROSULFONYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. LookChem. [Link]

-

Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. [Link]

-

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 7. CAS 87120-72-7: tert-Butyl 4-aminopiperidine-1-carboxylate [cymitquimica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. calpaclab.com [calpaclab.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. aksci.com [aksci.com]

Application Note: Purification of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate by Flash Column Chromatography

This Application Note is structured as a high-level technical guide for the purification of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (also known as N-Boc-piperidine-4-sulfonamide).[1] It synthesizes principles of flash chromatography with specific chemical insights relevant to sulfonamide-functionalized heterocycles.

Executive Summary

The purification of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate presents a unique chromatographic challenge due to the contrasting polarity of its functional groups.[1] The tert-butoxycarbonyl (Boc) moiety is lipophilic and acid-sensitive, while the primary sulfonamide (-SO₂NH₂) is highly polar and capable of significant hydrogen bonding.[1]

Standard silica gel chromatography often results in "streaking" or broad peak shapes for sulfonamides due to interactions with silanol groups. This protocol outlines a robust Dichloromethane (DCM) / Methanol (MeOH) gradient method, utilizing a dry-loading technique to maximize resolution and yield.[1]

Chemical Context & Stability Analysis

Before initiating purification, the operator must understand the physicochemical behavior of the target molecule to avoid degradation or loss.

Structural Analysis[1]

-

Lipophilic Domain: The N-Boc piperidine ring provides good solubility in organic solvents (DCM, Ethyl Acetate).[1]

-

Polar Domain: The C4-sulfonamide group is a strong hydrogen bond donor/acceptor.[1] It significantly retards elution on normal phase silica.

-

Acid Sensitivity: The Boc group is labile in strong acids (TFA, HCl). Avoid acidic modifiers (e.g., acetic acid) in the mobile phase unless strictly necessary, and ensure the silica is neutral.

Solubility Profile

| Solvent | Solubility | Application |

| Dichloromethane (DCM) | High | Primary mobile phase; Loading solvent.[1] |

| Methanol (MeOH) | High | Polar modifier for elution. |

| Ethyl Acetate (EtOAc) | Moderate | Alternative mobile phase component. |

| Hexanes / Heptane | Low | Anti-solvent; generally poor for loading. |

| Water | Insoluble | Wash solvent during workup.[2] |

Pre-Purification Workflow: TLC Method Development

A "blind" gradient run is inefficient. Use Thin Layer Chromatography (TLC) to determine the optimal solvent strength.

Visualization Strategy: Since the molecule lacks a strong chromophore (like a benzene ring), UV absorption at 254 nm may be weak (relying only on the carbonyls).

-

Primary Method: Stain with Hanessian’s Stain (Cerium Molybdate) or Phosphomolybdic Acid (PMA) followed by heating. The compound will appear as a dark blue/black spot.

-

Secondary Method: Iodine Chamber (reversible, non-destructive).

TLC Mobile Phase Optimization:

Test the following solvent systems. The target

-

50% EtOAc in Hexanes: Likely too non-polar; compound stays at baseline.

-

100% EtOAc: Compound likely elutes but may streak.

-

5% MeOH in DCM: Recommended starting point. This usually provides the best peak shape for polar sulfonamides.

Detailed Purification Protocol

Sample Loading (Critical Step)

Do not use liquid loading. Dissolving this polar compound in minimal DCM and injecting it often leads to band broadening because the strong solvent (DCM) disrupts the weak initial gradient.

Protocol: Dry Loading on Celite 545

-

Dissolve the crude reaction mixture in a minimal amount of DCM or Acetone.

-

Add Celite 545 (approx. 2g of Celite per 1g of crude mass).

-

Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing, dry powder remains.

-

Pack this powder into a solid load cartridge (SLS) or place it directly on top of the pre-equilibrated silica bed.

Column Sizing & Flow Rate

Select the column size based on the crude mass and separation difficulty (

| Crude Mass | Recommended Column (Silica) | Flow Rate (mL/min) |

| 50 mg - 200 mg | 12 g | 30 |

| 200 mg - 1 g | 24 g or 40 g | 35 - 40 |

| 1 g - 5 g | 80 g or 120 g | 60 - 85 |

Gradient Elution Profile

Mobile Phase A: Dichloromethane (DCM) Mobile Phase B: Methanol (MeOH)

Rationale: The DCM/MeOH system solubilizes the sulfonamide effectively, reducing tailing compared to Hex/EtOAc.

Step-by-Step Gradient:

-

Equilibration: 3 Column Volumes (CV) of 100% DCM.

-

Isocratic Hold: 0% B for 1 CV (to elute very non-polar impurities).

-

Linear Gradient: 0% to 5% B over 5 CV.

-

Linear Gradient: 5% to 10% B over 10 CV. (Target compound typically elutes here).

-

Flush: 10% to 20% B over 3 CV to elute highly polar byproducts.

Fraction Collection Logic[1]

-

Collection Trigger: UV Absorbance (210 nm and 254 nm). Note: 210 nm is more sensitive for the amide/sulfonamide bonds but detects solvent cutoffs; 254 nm is cleaner but less sensitive.

-

Tube Size: Collect smaller fractions (e.g., 1/4 CV) during the main peak elution to allow for high-purity pooling.

Visualization of Purification Logic

The following diagrams illustrate the decision-making process and the purification workflow.

General Purification Workflow

Caption: Figure 1. End-to-end workflow for the isolation of Boc-piperidine-4-sulfonamide.

Gradient Decision Tree

Caption: Figure 2. Solvent system selection logic based on solubility and chromatographic behavior.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Broad/Tailing Peak | H-bonding with silica silanols. | 1. Switch to DCM/MeOH (MeOH suppresses silanol activity).2. Add 0.1% Triethylamine (TEA) to the mobile phase (blocks acidic sites).[1] |

| Co-elution with Impurities | Gradient too steep. | 1. Use a "shallow" gradient (e.g., hold at 3% MeOH for 5 CV).2. Increase column length (stack columns). |

| Compound Degradation | Acidic silica or heat. | 1. Ensure rotovap bath is <40°C.2. Use "Neutralized" silica or bonded amine silica. |

| Low Recovery | Precipitation on column. | 1. Verify solubility in the initial mobile phase.2. Ensure dry loading was used. |

References

-

General Flash Chromatography Guide: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. Link[1]

-

TLC Staining Methods: "Thin Layer Chromatography Stains." Not Voodoo X (University of Rochester). Link

-

Sulfonamide Purification Context: The protocol is derived from standard methodologies for polar, Boc-protected amines as described in: Purification of Laboratory Chemicals, 8th Ed., Butterworth-Heinemann, 2017 . Link

Sources

The Strategic Role of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Introduction: The Quest for Kinase Specificity and the Emergence of the Sulfamoylpiperidine Moiety

The landscape of targeted cancer therapy is dominated by the development of small molecule kinase inhibitors. Kinases, a vast family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. A significant challenge in kinase inhibitor design is achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug. In this context, medicinal chemists are continually exploring novel molecular scaffolds and functional groups that can impart both potency and selectivity.

The sulfamoylpiperidine moiety has emerged as a valuable pharmacophore in the design of next-generation kinase inhibitors. This functional group can engage in specific hydrogen bonding interactions with the kinase hinge region and other key residues, contributing to high binding affinity and selectivity. Furthermore, the piperidine ring can serve as a versatile linker to other parts of the inhibitor, allowing for the exploration of different binding pockets and optimization of physicochemical properties.

This document provides detailed application notes and protocols for the synthesis and utilization of tert-butyl 4-sulfamoylpiperidine-1-carboxylate , a key building block for the construction of kinase inhibitors featuring the sulfamoylpiperidine motif. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors.

Physicochemical Properties and Characterization Data

| Property | Value |

| Chemical Formula | C₁₀H₂₀N₂O₄S |

| Molecular Weight | 280.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. Poorly soluble in water. |

| Storage Conditions | Store in a cool, dry place away from heat and direct sunlight. Keep in a well-sealed container to prevent moisture absorption and degradation.[1] |

Expected Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.30 (br s, 2H, NH₂), 3.95-4.10 (m, 2H), 2.80-2.95 (m, 2H), 2.00-2.15 (m, 1H), 1.85-1.95 (m, 2H), 1.48 (s, 9H, Boc), 1.35-1.45 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 154.8, 79.8, 51.5, 43.5, 30.5, 28.4.

-

Mass Spectrometry (ESI+): m/z 281.1 [M+H]⁺, 303.1 [M+Na]⁺.

Synthesis Protocol: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate

The synthesis of the title compound is a two-step process starting from commercially available 4-aminopiperidine, involving Boc protection followed by sulfamoylation of the primary amine.

Step 1: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate

This initial step protects the secondary amine of the piperidine ring with a tert-butyloxycarbonyl (Boc) group, a standard protecting group in organic synthesis.

Reaction Scheme:

Caption: Boc protection of 4-aminopiperidine.

Materials and Reagents:

-

4-Aminopiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-aminopiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl 4-sulfamoylpiperidine-1-carboxylate

This step involves the reaction of the primary amine with a sulfamoylating agent, typically sulfamoyl chloride, to form the desired sulfonamide. Caution: Sulfamoyl chloride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[2][3][4]

Reaction Scheme:

Caption: Sulfamoylation of the protected aminopiperidine.

Materials and Reagents:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

Sulfamoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in DCM and add pyridine (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sulfamoyl chloride (1.2 eq) in DCM.

-

Add the sulfamoyl chloride solution dropwise to the cooled solution of the amine.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-sulfamoylpiperidine-1-carboxylate as a solid.

Application Protocol: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

tert-Butyl 4-sulfamoylpiperidine-1-carboxylate is a valuable intermediate for the synthesis of various kinase inhibitors, including those targeting the Janus kinase (JAK) family.[1][5][6][7][8] The following protocol outlines its use in the synthesis of a key intermediate for a selective JAK1 inhibitor, AZD4205 (Golidocitinib).[2][9] This example demonstrates a nucleophilic aromatic substitution (SNAᵣ) reaction, a common strategy in medicinal chemistry.

Signaling Pathway Context:

The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating immune responses and cell proliferation.[6][7] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Selective inhibition of JAK1 is a promising therapeutic strategy.[2]

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Reaction Scheme:

Caption: Synthesis of a JAK inhibitor intermediate via SNAᵣ.

Materials and Reagents:

-

tert-Butyl 4-sulfamoylpiperidine-1-carboxylate

-

A suitable chloro- or fluoro-substituted pyrimidine core (the specific structure will depend on the target inhibitor)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

N-Methyl-2-pyrrolidone (NMP) or another suitable high-boiling polar aprotic solvent

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

-

Heating mantle or oil bath with temperature control

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-sulfamoylpiperidine-1-carboxylate (1.0-1.2 eq), the substituted pyrimidine (1.0 eq), and NMP.

-

Add DIPEA (2.0-3.0 eq) to the mixture.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The optimal temperature will depend on the reactivity of the pyrimidine substrate.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired JAK inhibitor intermediate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture, which can be crucial for many coupling reactions.

-

High-Boiling Polar Aprotic Solvent (NMP): Facilitates the dissolution of the reactants and allows for the higher temperatures often required for SNAᵣ reactions to proceed at a reasonable rate.

-

Non-nucleophilic Base (DIPEA): Acts as a scavenger for the acid (e.g., HCl or HF) generated during the reaction without competing with the nucleophilic sulfonamide.

Trustworthiness: A Self-Validating System

The protocols described above include in-process controls to ensure the reaction is proceeding as expected and that the final product meets the required purity.

-

TLC Monitoring: Allows for a qualitative assessment of the consumption of starting materials and the formation of the product.

-

LC-MS Analysis: Provides more quantitative information on the reaction progress and confirms the mass of the desired product.

-

Purification: Column chromatography or preparative HPLC are standard and effective methods for isolating the target compound from unreacted starting materials and byproducts.

-

Spectroscopic Characterization (NMR, MS): Confirms the structure and purity of the final product.

Conclusion

tert-Butyl 4-sulfamoylpiperidine-1-carboxylate is a versatile and valuable building block in the synthesis of advanced kinase inhibitors. The protocols provided herein offer a practical guide for its synthesis and subsequent use in the construction of complex drug molecules. The sulfamoylpiperidine moiety's ability to form key interactions within the kinase active site makes this intermediate a strategic component in the medicinal chemist's toolbox for developing potent and selective therapeutics.

References

- Wang, M., Wang, W., & Qu, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. PubMed Central. Retrieved from [Link]

-

Supplementary information. (n.d.). Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - Sulfamoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Inhibition mechanism of CDK-2 and GSK-3β by a sulfamoylphenyl derivative of indoline—a molecular dynamics study. PubMed Central. Retrieved from [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

- Royal Society of Chemistry. (2024).

-

PubMed. (n.d.). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]

-

ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 4. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Janus Kinase Inhibitors: A Review of Their Emerging Applications in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dermnetnz.org [dermnetnz.org]

- 9. Golidocitinib | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]

Use of "Tert-butyl 4-sulfamoylpiperidine-1-carboxylate" in Ibrutinib synthesis

This guide details the application of piperidine-based building blocks in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors, specifically addressing the role of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate versus the standard Tert-butyl 3-hydroxypiperidine-1-carboxylate used in commercial Ibrutinib manufacturing.

Executive Summary: Strategic Application in BTK Inhibitor Synthesis

Clarification of Usage: The commercial synthesis of Ibrutinib (Imbruvica) strictly utilizes Tert-butyl 3-hydroxypiperidine-1-carboxylate (specifically the (S)-enantiomer) to establish the chiral (R)-configuration of the piperidine moiety essential for binding Cys-481 in the BTK active site.

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS 1415929-10-0) is not a starting material for Ibrutinib itself. Instead, it is a specialized building block used in:

-

Next-Generation Analog Discovery: Synthesis of sulfonamide-bearing BTK inhibitors (bioisosteres) to probe the "selectivity filter" region of the kinase.

-

PROTAC Linker Design: The sulfamoyl group serves as a handle for attaching E3 ligase ligands (e.g., Cereblon binders) in the development of Ibrutinib-based Proteolysis Targeting Chimeras (PROTACs).

This guide provides the Standard Ibrutinib Synthesis Protocol (using the 3-hydroxy precursor) and a Modified Protocol for utilizing the 4-sulfamoyl derivative in analog synthesis.

Part 1: Chemical Specifications & Precursor Selection

| Feature | Standard Ibrutinib Precursor | Analog/PROTAC Precursor (User Query) |

| Chemical Name | Tert-butyl (S)-3-hydroxypiperidine-1-carboxylate | Tert-butyl 4-sulfamoylpiperidine-1-carboxylate |

| CAS Number | 143900-44-1 | 1415929-10-0 |

| Structure | 3-position Hydroxyl (-OH) | 4-position Sulfonamide (-SO₂NH₂) |

| Role in Synthesis | Chiral scaffold for the pyrazolopyrimidine core. | Scaffold for sulfonamide analogs or linker attachment. |

| Reaction Type | Mitsunobu Coupling (inversion of configuration). | Amide coupling or Sulfonamide functionalization. |

Part 2: Standard Ibrutinib Synthesis Protocol

Objective: Synthesis of Ibrutinib (PCI-32765) via the convergent Mitsunobu route.

Phase A: Core Assembly (Pyrazolopyrimidine Formation)

Note: This phase constructs the aromatic core prior to piperidine attachment.

-

Starting Material: 4-Phenoxybenzoic acid.

-

Cyclization: Reaction with malononitrile followed by hydrazine hydrate yields the 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate.

Phase B: Chiral Coupling (The Critical Step)

Mechanistic Insight: The Mitsunobu reaction proceeds via an SN2 mechanism, causing an inversion of stereochemistry. To obtain the biologically active (R)-Ibrutinib , one must start with the (S)-alcohol .

Reagents:

-

Core Intermediate: 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

-

Piperidine Scaffold: Tert-butyl (S)-3-hydroxypiperidine-1-carboxylate (1.5 eq)

-

Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)

-

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Dissolution: Dissolve the pyrazolopyrimidine core and PPh₃ in anhydrous THF under N₂ atmosphere.

-

Pre-activation: Cool to 0°C. Add DIAD dropwise over 15 minutes. Observe color change (yellow to clear).

-

Addition: Add Tert-butyl (S)-3-hydroxypiperidine-1-carboxylate dissolved in THF dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via LC-MS for the disappearance of the core amine.

-

Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Yield Target: 70–85%.

-

Phase C: Deprotection & Acrylation

-

Boc-Removal: Treat the coupled intermediate with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at RT for 2 hours.

-

Result: Formation of the free amine piperidine salt.

-

-

Acrylation (Warhead Installation):

-

Suspend the amine salt in DCM/TEA (Triethylamine).

-

Cool to -78°C or 0°C (critical to prevent polymerization).

-

Add Acryloyl Chloride (1.05 eq) dropwise.

-

Stir for 30–60 mins.

-

-

Final Purification: Isolate Ibrutinib via recrystallization from MeOH/Water or preparative HPLC.

Part 3: Application of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate

Context: This protocol is for researchers designing sulfonamide-based BTK analogs or PROTAC linkers , utilizing the user-specified 4-sulfamoyl compound.

Protocol: Synthesis of 4-Sulfonamide BTK Analogs

Rationale: The sulfamoyl group (-SO₂NH₂) is a bioisostere for carboxylic acids and can form unique hydrogen bond networks in the ATP-binding pocket.

Step 1: N-Arylation (Coupling to Core) Unlike the 3-hydroxy compound, the 4-sulfamoyl compound lacks a hydroxyl group for Mitsunobu coupling. The coupling strategy must change to SNAr (Nucleophilic Aromatic Substitution) using a halogenated core.

-

Reagent: 4-Chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

-

Piperidine: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate.[1][2][3][4][5][6][7]

-

Conditions: DMF, K₂CO₃, 80°C, 12 h.

-

Note: This attaches the piperidine nitrogen to the core (if the Boc is removed first) or requires a different attachment point.

-

Correction: The Boc group protects the piperidine nitrogen. To couple this molecule to a drug core, one typically removes the Boc group first to expose the secondary amine, then performs SNAr.

-

Revised Protocol (Boc-First Route):

-

Deprotection: Treat Tert-butyl 4-sulfamoylpiperidine-1-carboxylate with TFA/DCM to yield 4-sulfamoylpiperidine .

-

Coupling: React 4-sulfamoylpiperidine with a chloropyrimidine core (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative) in n-Butanol/DIPEA at 100°C.

-

Functionalization: The free sulfonamide (-SO₂NH₂) can now be derivatized (e.g., reacted with isocyanates or acyl chlorides) to create a library of analogs.

Part 4: Visualization of Reaction Pathways

Figure 1: Comparative synthesis pathways. Top: The validated industrial route for Ibrutinib using the 3-hydroxy precursor. Bottom: The hypothetical route for sulfonamide analogs using the 4-sulfamoyl precursor.

References

-

U.S. Food and Drug Administration (FDA). (2013). Ibrutinib (IMBRUVICA) Prescribing Information & Chemistry Review. Retrieved from

-

Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link

-

Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase." ChemMedChem, 2(1), 58-61. (Describes the foundational synthesis of Ibrutinib). Link

-

PubChem. (n.d.). Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved from

-

Burger, J. A. (2019). "Bruton Tyrosine Kinase Inhibitors: Present and Future." Cancer Journal, 25(6), 386-393. (Review of BTK inhibitor generations and structural analogs). Link

Sources

- 1. 1249785-27-0|Ethyl 4-sulfamoylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. 878388-35-3|Benzyl 4-sulfamoylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. EnamineStore [enaminestore.com]

- 4. tert-butyl 4-sulfamoylpiperidine-1-carboxylate [myskinrecipes.com]

- 5. jk-sci.com [jk-sci.com]

- 6. lookchem.com [lookchem.com]

- 7. calpaclab.com [calpaclab.com]

Application of "Tert-butyl 4-sulfamoylpiperidine-1-carboxylate" in Vandetanib synthesis

This Application Note and Protocol Guide addresses the role of piperidine-1-carboxylate intermediates in the synthesis of Vandetanib (ZD6474) .

Executive Summary & Technical Correction

Critical Clarification:

The specific compound Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 1415929-10-0) contains a sulfonamide moiety (

Vandetanib (Caprelsa®) is a quinazoline-based tyrosine kinase inhibitor that contains a 1-methylpiperidin-4-yl moiety attached via an ether linkage.[1][2][4] The specific sulfur-containing intermediate required for Vandetanib synthesis is Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (also known as the tosylate intermediate).[1][2]

This guide focuses on the synthesis and application of the Tosylate intermediate , as this is the "sulfonation" product critical for installing the piperidine side chain in Vandetanib.[2]

Introduction

Vandetanib functions as a multi-kinase inhibitor (VEGFR2, EGFR, RET) used in the treatment of medullary thyroid cancer.[2][5] The pharmacophore relies heavily on the C7-alkoxy-piperidine side chain, which improves aqueous solubility and optimizes binding affinity within the ATP-binding pocket of the kinase.[1]

The introduction of this side chain is a rate-limiting step in the convergent synthesis of Vandetanib. It is achieved via a nucleophilic substitution (

Mechanistic Insight

The synthesis relies on the "Convergent Etherification" strategy.

-

Activation: The hydroxyl group of the piperidine precursor is a poor leaving group. Reacting it with

-toluenesulfonyl chloride ( -

Coupling: The phenolic oxygen at the C7 position of the quinazoline core attacks the electrophilic carbon of the tosylate, displacing the sulfonate group.[2]

-

Deprotection & Methylation: The Boc group is removed (acidic conditions), and the amine is methylated to yield the final API.[2]

Experimental Protocol

Phase A: Synthesis of the Activated Linker

Target: Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate Reaction Type: Sulfonylation (Tosylation)[1][2]

Reagents:

-

Precursor: Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (

eq)[1][2] -

Reagent:

-Toluenesulfonyl chloride ( -

Base: Triethylamine (

, -

Catalyst: DMAP (

eq)[2] -

Solvent: Dichloromethane (

)[2]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate dissolved in anhydrous DCM (

volumes). -

Cooling: Cool the solution to

under a nitrogen atmosphere to suppress side reactions. -

Addition: Add

followed by the slow addition of -

Catalysis: Add DMAP.[2][6] Allow the mixture to warm to room temperature (

) and stir for 4–6 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[2] The starting alcohol (

) should disappear, replaced by the tosylate (

-

-

Work-up: Quench with water. Wash the organic layer with

(to remove excess amine), saturated -

Isolation: Dry over

, filter, and concentrate in vacuo.-

Yield Expectation: 85–92% as a white/off-white solid.[1]

-

Phase B: Coupling to Quinazoline Core

Target: Boc-Protected Pre-Vandetanib Intermediate

Reaction Type: Williamson Ether Synthesis (

Reagents:

-

Substrate: 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline (

eq)[1][2] -

Linker: Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (

eq)[1][2] -

Base: Potassium Carbonate (

, -

Solvent: DMF or NMP (Polar aprotic is essential)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve the 7-hydroxyquinazoline derivative in DMF (

volumes). -

Deprotonation: Add

and stir at -

Coupling: Add the Tosylate intermediate synthesized in Phase A.[2]

-

Reflux: Heat the reaction mixture to

for 6–8 hours.-

Critical Note: Do not exceed

to prevent Boc-decomposition.[1]

-

-

Precipitation: Cool to room temperature and pour the mixture into ice-cold water (

volumes). The product should precipitate. -

Purification: Filter the solid, wash with water and cold methanol. Recrystallize from acetonitrile if necessary.

Process Visualization (Graphviz)[2]

Figure 1: Convergent synthesis pathway of Vandetanib highlighting the critical role of the sulfonyl-activated piperidine intermediate.[2]

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Incomplete activation of alcohol to tosylate.[1] | Ensure the Tosylate intermediate is dry and pure. Use fresh |

| Boc-Deprotection during Coupling | Reaction temperature too high ( | Maintain reaction temperature strictly between |

| Impurity Formation (Elimination) | Formation of exocyclic alkene via elimination.[2] | Avoid strong bases like NaH; use milder |

| "Sulfamoyl" Confusion | Using the wrong starting material (sulfonamide).[2] | Verify CAS #. Use Tosylate (sulfonate ester), not Sulfamoyl (sulfonamide).[2] |

References

-

Wang, M., et al. (2015).[2] "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate." Atlantis Press.[2] Available at: [Link][2]

-

AstraZeneca AB. (2001).[2] "Quinazoline derivatives."[2][4][5][7] US Patent 6,414,148.[2] (Original patent describing the ZD6474 synthesis route).[2]

-

PubChem. (2024).[2] "Vandetanib Compound Summary." National Library of Medicine.[2] Available at: [Link][2]

-

Hu, X., et al. (2019).[2][6] "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate." IOP Conference Series: Earth and Environmental Science. Available at: [Link][2][6]

Sources

- 1. 878388-35-3|Benzyl 4-sulfamoylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

Application Note: High-Fidelity N-Deprotection of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate

Abstract & Scope

This technical guide details the protocol for the chemoselective N-deprotection of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 1415929-10-0). This intermediate is a critical scaffold in the synthesis of sulfonamide-based inhibitors, often used in targeting carbonic anhydrases or specific kinases.

The core challenge addressed here is the removal of the tert-butoxycarbonyl (Boc) group while maintaining the integrity of the primary sulfamoyl moiety (

Chemical Context & Mechanism[1][2][3][4]

Substrate Analysis

-

Substrate: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (

) -

Target Product: 4-Sulfamoylpiperidine (as HCl or TFA salt).

-

pKa Considerations:

-

Piperidine

: pKa -

Sulfonamide

: pKa -

Implication: In strong acid, the piperidine is protonated. In strong base (

), the sulfonamide deprotonates, increasing water solubility and complicating extraction.

-

Reaction Mechanism

The reaction proceeds via an acid-catalyzed elimination (

Figure 1: Mechanistic flow of acid-catalyzed Boc deprotection.

Methodology Selection

We recommend Method B (HCl/Dioxane) for most applications as it yields a stable, precipitating solid that requires no chromatography. Method A (TFA) is reserved for instances where the product will be carried forward immediately in solution.

Comparative Analysis

| Feature | Method A: TFA / DCM | Method B: HCl / Dioxane |

| Reagent Cost | Low | Low-Medium |

| Reaction Time | 1 - 2 Hours | 2 - 4 Hours |

| Product Form | TFA Salt (Hygroscopic Oil/Gum) | HCl Salt (Crystalline Solid) |

| Workup | Evaporation (Rotavap) | Filtration |

| Suitability | "One-pot" downstream coupling | Bulk isolation / Storage |

Experimental Protocols

Protocol A: Deprotection via Trifluoroacetic Acid (TFA)

Best for: Small scale (<1g) or immediate downstream derivatization.

Reagents:

-

Substrate: 1.0 equiv.

-

Dichloromethane (DCM): anhydrous (0.1 M concentration relative to substrate).

-

Trifluoroacetic acid (TFA): 10–20 equiv.

Step-by-Step:

-

Dissolution: Dissolve the Tert-butyl 4-sulfamoylpiperidine-1-carboxylate in DCM in a round-bottom flask.

-

Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise. Note: Gas evolution (

) will occur.[2][1] -

Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 2 hours.

-

QC Check: Monitor by TLC (System: 10% MeOH in DCM). The starting material (

) should disappear; the product (

-

-

Workup: Concentrate the reaction mixture in vacuo (Rotavap) at <40°C.

-

Azeotroping: To remove residual TFA, add toluene (2x volume) and re-evaporate. Repeat 3 times.

-

Result: The product is obtained as a thick oil (TFA salt).

Protocol B: Deprotection via HCl in Dioxane (Recommended)

Best for: Scale-up (>1g), storage, and high purity requirements.

Reagents:

-

Substrate: 1.0 equiv.

-

4M HCl in 1,4-Dioxane (commercial or freshly prepared).

-

Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc).

Step-by-Step:

-

Preparation: Dissolve the substrate in a minimal amount of 1,4-Dioxane or EtOAc (approx. 5 mL per gram of substrate).

-

Tip: If solubility is poor in EtOAc, use a small amount of MeOH, but avoid excess alcohols as they can form alkyl chlorides with HCl over long periods.

-

-

Acid Addition: Add 4M HCl in Dioxane (5–10 equiv.) dropwise at Room Temperature.

-

Precipitation: Stir at RT. The solution often becomes cloudy within 15 minutes as the amine hydrochloride salt begins to precipitate.

-

Completion: Stir for 3–4 hours.

-

Isolation: Filter the white solid precipitate under vacuum or nitrogen pressure.

-

Washing: Wash the filter cake with cold diethyl ether (

) or hexane to remove residual Boc by-products and excess acid. -

Drying: Dry the solid under high vacuum for 4 hours.

-

Result: 4-sulfamoylpiperidine hydrochloride (White solid).

Critical Workup & Troubleshooting

Handling the Amphoteric Nature

If you must isolate the free base (not the salt), extreme care is required.

-

Risk: Using strong base (NaOH/KOH) to pH > 11 will deprotonate the sulfonamide (

), causing the molecule to stay in the aqueous phase during extraction. -

Solution: Neutralize the salt using Saturated

or Solid

Workflow Visualization

Figure 2: Decision matrix for product isolation.

Safety & Hazards

-

Pressure Buildup: The reaction generates Isobutylene and

gas. Never seal the reaction vessel tightly. Use a needle vent or an open bubbler system. -

TFA Handling: TFA is corrosive and causes severe skin burns. Use Viton gloves and work in a fume hood.

-

Solvent Compatibility: Dioxane is a peroxide-forming ether. Ensure it is tested for peroxides before use or use inhibited grades.

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons, 2007. (Standard reference for Boc cleavage conditions).

-

Han, G., et al. "One-pot synthesis of sulfonamides from primary amines." Journal of Organic Chemistry, 2011.[3] (Context on sulfonamide stability).

Sources

Technical Guide: Leveraging Tert-butyl 4-sulfamoylpiperidine-1-carboxylate in Protease Inhibitor Design

[1][2][3]

Executive Summary & Strategic Rationale

Tert-butyl 4-sulfamoylpiperidine-1-carboxylate represents a high-value "bifunctional pharmacophore" in modern drug discovery.[1][2][3] It combines a semi-rigid piperidine core (a privileged scaffold in GPCR and protease ligands) with a primary sulfonamide moiety (